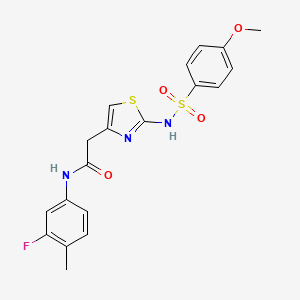
N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O4S2 and its molecular weight is 435.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its molecular formula C17H19FN2O3S and its structure includes:
- A thiazole ring
- An acetamide functional group
- A sulfonamide moiety
Research indicates that compounds with similar structures can exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation by modulating signaling pathways involved in cell growth and survival.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, suggesting that this compound may also possess similar properties.
- Enzyme Inhibition : The thiazole derivative may act as an inhibitor for specific enzymes, impacting metabolic pathways.
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the table below:
| Biological Activity | Test Method | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antitumor | MTT Assay | 5 µM | |
| Antibacterial | Agar Diffusion | 10 µg/mL | |
| Enzyme Inhibition | Spectrophotometry | 50 µM |
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This suggests a promising avenue for further investigation into its use as an anticancer agent.
- Antimicrobial Activity : In vitro tests revealed that the compound exhibited notable antibacterial effects against Gram-positive bacteria. The results indicated a potential for development into a therapeutic agent for bacterial infections.
- Enzyme Interaction Studies : Research utilizing enzyme assays showed that the compound effectively inhibited specific kinases involved in cancer progression. This highlights its potential as a targeted therapy in oncology.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-12-3-4-13(9-17(12)20)21-18(24)10-14-11-28-19(22-14)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAHRSYKNSIUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














